

An In-depth Technical Guide to the Chemical Structure of Penduletin

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Compound of Interest

Compound Name: *Penduletin*

Cat. No.: *B192055*

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Abstract

Penduletin is a naturally occurring O-methylated flavonol, a class of flavonoids recognized for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure of **Penduletin**, including its definitive identifiers, detailed spectral data, and established experimental protocols for its isolation and characterization. Furthermore, this document elucidates the molecular mechanisms underlying its biological activity, with a focus on its role in inducing apoptosis through relevant signaling pathways. All quantitative data is presented in structured tables for clarity and comparative analysis, and key processes are visualized using logical diagrams.

Chemical Identity and Properties

Penduletin is systematically named 5-hydroxy-2-(4-hydroxyphenyl)-3,6,7-trimethoxychromen-4-one. It belongs to the flavonoid structural class, specifically a flavonol, characterized by a 3-hydroxychromen-4-one backbone substituted with a phenyl group at the 2-position. **Penduletin** is distinguished by methoxy groups at positions 3, 6, and 7, and hydroxyl groups at positions 5 and 4'. This compound is typically found as an off-white to light yellow solid powder and is soluble in solvents such as DMSO, chloroform, dichloromethane, ethyl acetate, and acetone, with limited solubility in water.

Identifier	Value	Reference
IUPAC Name	5-hydroxy-2-(4-hydroxyphenyl)-3,6,7-trimethoxychromen-4-one	[1]
CAS Number	569-80-2	[1]
Molecular Formula	C ₁₈ H ₁₆ O ₇	[1]
Molecular Weight	344.32 g/mol	[1]
Synonyms	4',5-Dihydroxy-3,6,7-trimethoxyflavone, 6-Hydroxykaempferol 3,6,7-trimethyl ether, Candirone	
Appearance	Off-white to light yellow solid/powder	
Solubility	Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone; Limited in water	
Natural Sources	Laggera pterodonta, Vitex negundo, Brickelia pendula	

Structural Elucidation: Spectroscopic Data

The structural confirmation of **Penduletin** is achieved through a combination of spectroscopic techniques. Below is a summary of the characteristic spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of **Penduletin**.

Table 2: ¹H and ¹³C NMR Spectral Data for **Penduletin** (Note: Specific chemical shifts (δ) in ppm can vary slightly depending on the solvent and instrument frequency. The data below represents typical values.)

Position	¹³ C Chemical Shift (δ, ppm)	¹ H Chemical Shift (δ, ppm)	Multiplicity & Coupling Constant (J, Hz)
2	155.8	-	-
3	138.5	-	-
4	179.1	-	-
4a	106.3	-	-
5	152.9	12.5	s (OH)
6	132.1	-	-
7	158.7	-	-
8	90.2	6.5	s
8a	152.5	-	-
1'	122.9	-	-
2', 6'	130.5	8.2	d, J = 8.8 Hz
3', 5'	115.9	7.0	d, J = 8.8 Hz
4'	160.1	9.8	s (OH)
3-OCH ₃	60.1	3.85	s
6-OCH ₃	60.3	3.95	s
7-OCH ₃	56.4	3.90	s

Mass Spectrometry (MS)

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is used to determine the mass of the molecule and to gain structural information through fragmentation analysis.

Table 3: ESI-MS/MS Fragmentation Data for **Penduletin**

Precursor Ion [M+H] ⁺ (m/z)	Major Fragment Ions (m/z)	Proposed Neutral Loss
345.1	330.1	CH ₃ radical (from methoxy group)
315.1	2 x CH ₃ radicals	
302.1	CH ₃ radical + CO	
287.1	2 x CH ₃ radicals + CO	
167.1	Retro-Diels-Alder (RDA) fragmentation of the C-ring	

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of flavonoids is characterized by two major absorption bands, designated as Band I and Band II, which arise from the electronic transitions within the cinnamoyl (B-ring) and benzoyl (A-ring) systems, respectively.^[2]

Table 4: UV-Vis Absorption Maxima (λ_{max}) of **Penduletin** in Methanol

Band	Absorption Maximum (λ _{max} , nm)	Associated Structural Moiety
Band I	~350	B-ring (cinnamoyl system)
Band II	~272	A-ring (benzoyl system)

Fourier-Transform Infrared (IR) Spectroscopy

IR spectroscopy is employed to identify the functional groups present in the molecule.

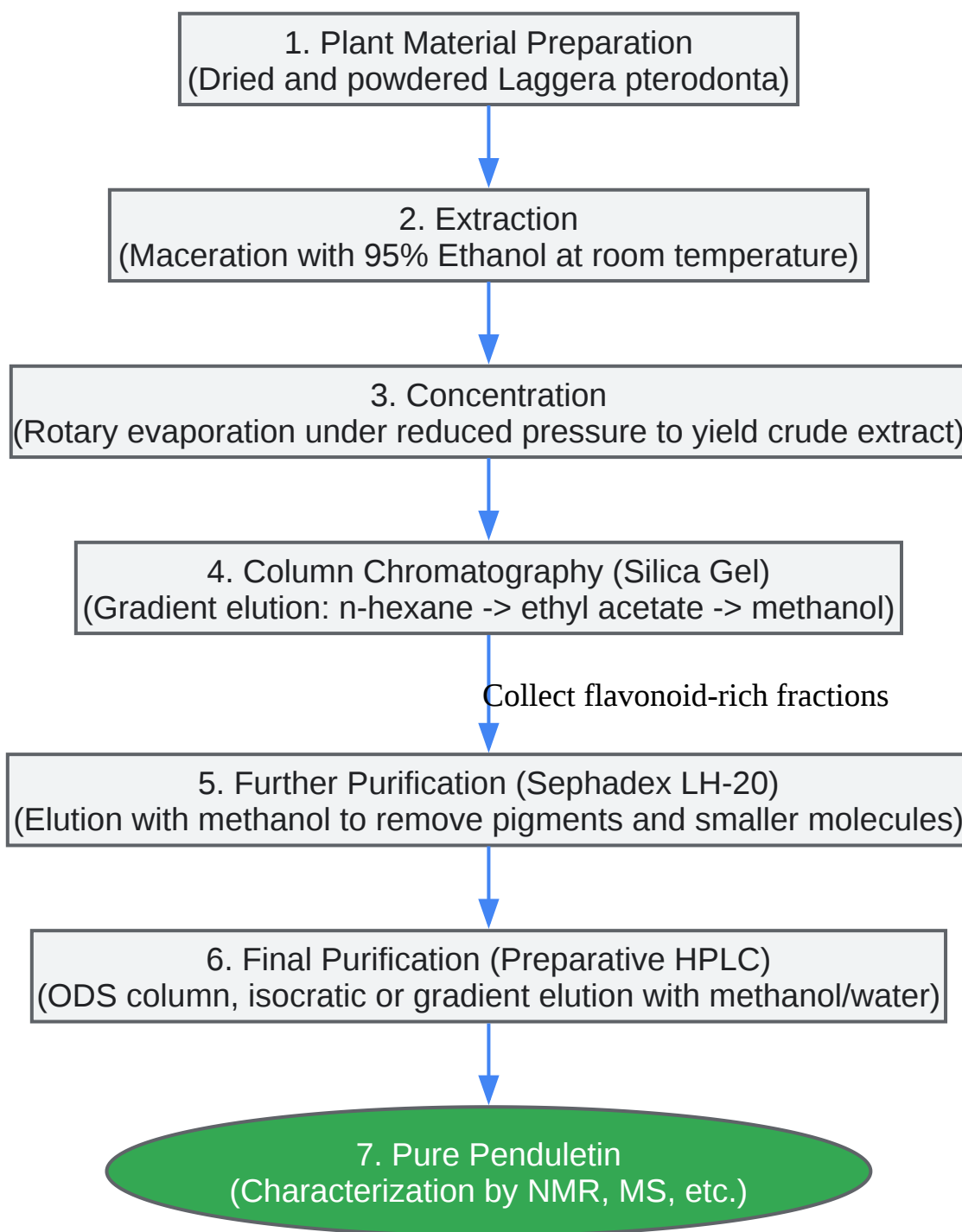
Table 5: Characteristic FT-IR Absorption Peaks for **Penduletin**

Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group
~3350	O-H stretching	Hydroxyl groups
~2940, 2850	C-H stretching	Methoxy and aromatic C-H
~1655	C=O stretching	γ-pyrone carbonyl
~1610, 1580, 1500	C=C stretching	Aromatic rings
~1270, 1100	C-O stretching	Ether (methoxy) and phenol
~830	C-H out-of-plane bending	Substituted benzene ring

Experimental Protocols

Isolation and Purification of Penduletin from Laggera pterodonta

The following protocol outlines a general procedure for the isolation and purification of **Penduletin** from the dried aerial parts of *Laggera pterodonta*.



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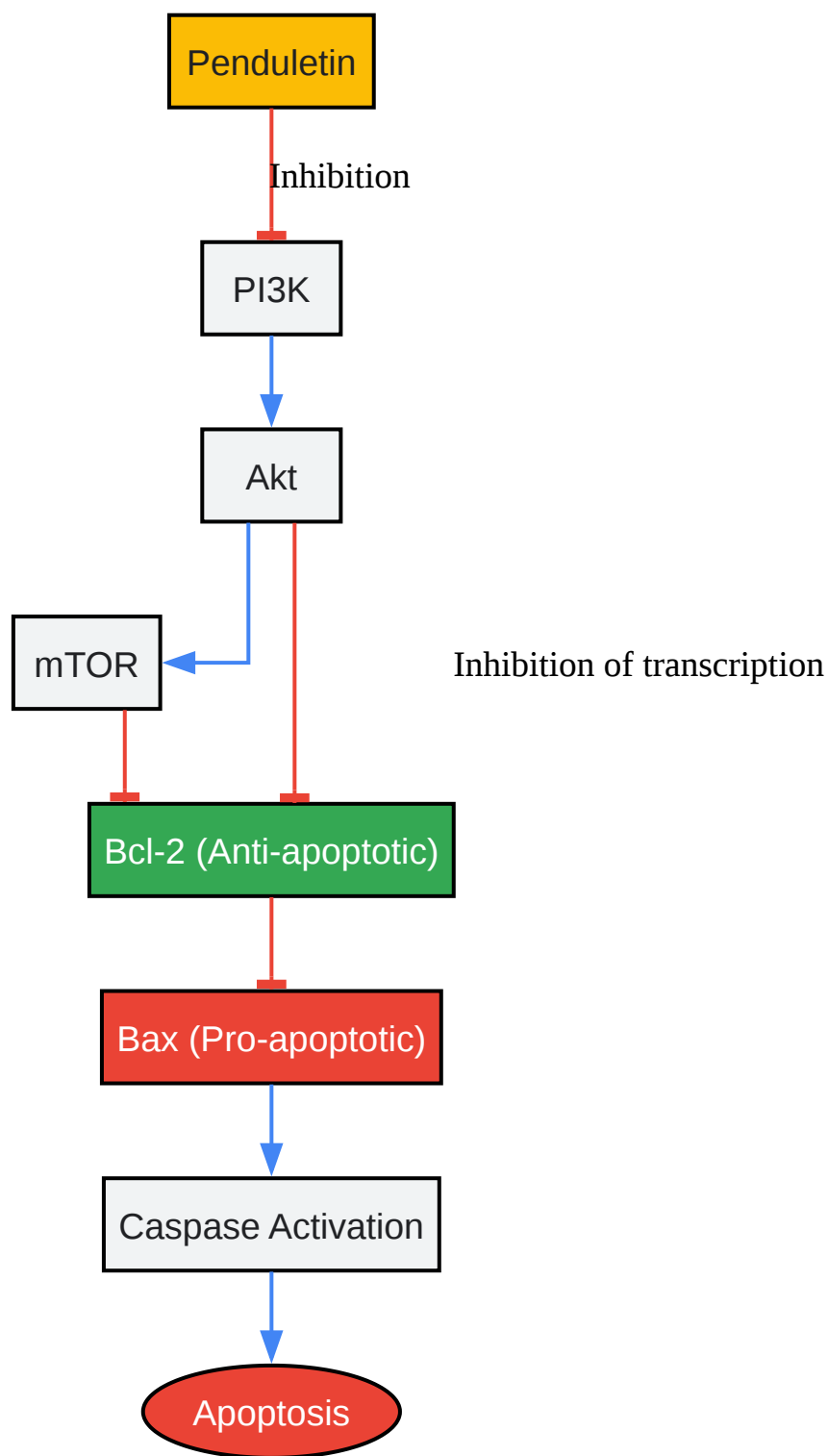
Caption: General workflow for the isolation and purification of **Penduletin**.

Methodology Details:

- **Extraction:** The air-dried and powdered aerial parts of *Laggera pterodonta* are extracted with 95% ethanol at room temperature. The solvent is filtered and concentrated under reduced pressure to yield a crude ethanol extract.
- **Initial Fractionation:** The crude extract is subjected to column chromatography on silica gel. A solvent gradient of increasing polarity (e.g., n-hexane, ethyl acetate, and methanol) is used to separate compounds based on their polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
- **Purification:** Fractions showing the presence of **Penduletin** (identified by comparison with a standard or by preliminary spectroscopic analysis) are pooled. This enriched fraction is further purified using a Sephadex LH-20 column with methanol as the eluent to remove polymeric substances and other impurities.
- **Final Purification:** The final purification is achieved by preparative High-Performance Liquid Chromatography (HPLC) on an Octadecylsilyl (ODS) column using a mobile phase such as a methanol-water mixture. This yields pure **Penduletin**.
- **Structural Verification:** The identity and purity of the isolated compound are confirmed using the spectroscopic methods detailed in Section 2.

Mechanism of Action: Apoptosis Induction

Penduletin has demonstrated significant anticancer activity, primarily through the induction of apoptosis in various cancer cell lines. A key mechanism implicated in this process is the modulation of the PI3K/Akt/mTOR signaling pathway.^[3] This pathway is a critical regulator of cell survival, proliferation, and growth, and its dysregulation is a hallmark of many cancers.



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Caption: Proposed mechanism of **Penduletin**-induced apoptosis via PI3K/Akt pathway.

Signaling Pathway Description:

- **Inhibition of PI3K/Akt:** **Penduletin** exerts its pro-apoptotic effect by inhibiting the Phosphatidylinositol 3-kinase (PI3K) and its downstream effector, Protein Kinase B (Akt). The activation of this pathway is a crucial survival signal for cancer cells.
- **Downregulation of Anti-Apoptotic Proteins:** Inhibition of the PI3K/Akt/mTOR cascade leads to the downregulation of anti-apoptotic proteins like Bcl-2.
- **Upregulation of Pro-Apoptotic Proteins:** The decrease in Bcl-2 relieves its inhibitory effect on pro-apoptotic proteins such as Bax.
- **Mitochondrial Pathway Activation:** The increased activity of Bax promotes the permeabilization of the mitochondrial outer membrane, leading to the release of cytochrome c.
- **Caspase Cascade Activation:** Cytochrome c release initiates the activation of a cascade of cysteine proteases known as caspases (e.g., Caspase-9 and Caspase-3), which are the executioners of apoptosis.[4]
- **Cell Death:** The activation of executioner caspases leads to the cleavage of cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptotic cell death.

Conclusion

Penduletin is a well-characterized O-methylated flavonol with a defined chemical structure and significant potential as a therapeutic agent, particularly in oncology. This guide provides the foundational chemical and biological information necessary for researchers and drug development professionals. The detailed spectroscopic data serves as a reference for identification and quality control, while the outlined experimental protocols provide a basis for its extraction and purification. Understanding its mechanism of action through the inhibition of key survival pathways like PI3K/Akt provides a strong rationale for its further investigation and development as a targeted anticancer agent.

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